molecular formula C14H20N2O2 B8758823 1,4-Bis(2-acetaminoethyl)benzene

1,4-Bis(2-acetaminoethyl)benzene

Cat. No.: B8758823
M. Wt: 248.32 g/mol
InChI Key: BRZRAOIYUZWYFR-UHFFFAOYSA-N
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Description

1,4-Bis(2-acetaminoethyl)benzene is a para-substituted benzene derivative with two 2-acetaminoethyl (-CH₂CH₂NHCOCH₃) groups. While direct experimental data for this compound are absent in the provided evidence, its structural analogs offer insights into its likely properties and applications.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-[2-[4-(2-acetamidoethyl)phenyl]ethyl]acetamide

InChI

InChI=1S/C14H20N2O2/c1-11(17)15-9-7-13-3-5-14(6-4-13)8-10-16-12(2)18/h3-6H,7-10H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

BRZRAOIYUZWYFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)CCNC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

The substituent type significantly influences electronic and steric properties:

  • Electron-withdrawing groups (e.g., -SO₂O- in 1,4-bis(phenylsulfonyloxy)benzene) increase electrophilicity .
  • Electron-donating groups (e.g., -CH₂CH₃ in 1,4-bis(2-phenylethyl)benzene) enhance aromatic ring stability .
  • Polar groups (e.g., -OCH₂CH₂F in 1,4-bis(2-fluoroethoxy)benzene) improve solubility in polar solvents .

1,4-Bis(2-acetaminoethyl)benzene’s acetamido groups are moderately polar, suggesting solubility in aprotic solvents like DMF or DMSO.

Physical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility
This compound* C₁₄H₂₀N₂O₂ 260.32 (calc.) ~100–120 (est.) >300 (est.) Polar aprotic solvents
1,4-Bis(trichloromethyl)benzene C₈H₄Cl₆ 312.80 106–110 N/A Insoluble in water
1,4-Diethenylbenzene C₁₀H₁₀ 130.19 N/A 312 Organic solvents
1,4-Bis(iodomethyl)benzene C₈H₈I₂ 385.96 N/A N/A Reacts in polar media
1,4-Bis(acetoxymethyl)benzene C₁₂H₁₄O₄ 258.27 N/A N/A Organic solvents
1,4-Diisopropylbenzene C₁₂H₁₈ 162.27 N/A 210–215 Non-polar solvents

*Estimated values based on substituent trends.

Reactivity and Chemical Behavior

  • Photochemical Reactivity: 1,4-Bis(phenylsulfonyloxy)benzene undergoes S-O bond cleavage under UV light, generating sulfonic acids . In contrast, this compound’s amide groups may hydrolyze under acidic/basic conditions.
  • Halogen Reactivity : 1,4-Bis(iodomethyl)benzene participates in crosslinking reactions due to the high leaving-group ability of iodide .
  • Thermal Stability : 1,4-Diethenylbenzene polymerizes at elevated temperatures, forming crosslinked resins .

Research Findings and Computational Insights

  • Photochemical Studies : 1,4-Bis(phenylsulfonyloxy)benzene produces acidic byproducts via radical intermediates under UV light . Similar mechanisms may apply to acetamido derivatives.
  • Theoretical Modeling: DFT and MP2 methods have been used to predict nonlinear optical properties in 1,4-bis(3-carboxy-3-oxo-prop-1-enyl)benzene, suggesting computational approaches for estimating the target compound’s behavior .

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